PknB-IN-2 - 500015-22-5

PknB-IN-2

Catalog Number: EVT-1434338
CAS Number: 500015-22-5
Molecular Formula: C28H32N2O4
Molecular Weight: 460.6g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PknB-IN-2 is classified as an inhibitor of serine/threonine protein kinases, specifically designed to interfere with the activity of PknB. Its development stems from the need for effective treatments against Mycobacterium tuberculosis, particularly in light of rising antibiotic resistance. The compound has been identified through various screening methods and computational analyses aimed at finding high-affinity inhibitors that can effectively bind to the active site of PknB.

Synthesis Analysis

Methods and Technical Details

The synthesis of PknB-IN-2 typically involves several key steps, including:

  1. Chemical Synthesis: The compound is synthesized through organic chemistry techniques that may involve multi-step reactions to build the desired molecular framework.
  2. Purification: After synthesis, the compound is purified using chromatographic methods to ensure high purity levels necessary for biological testing.
  3. Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of PknB-IN-2.

The specific synthetic route may vary based on the starting materials and desired modifications to enhance binding affinity or selectivity towards PknB.

Molecular Structure Analysis

Structure and Data

PknB-IN-2's molecular structure can be characterized by its specific arrangement of atoms that facilitate its interaction with the PknB active site. The compound typically features functional groups that enhance its binding affinity through hydrogen bonding and hydrophobic interactions.

Key structural data includes:

  • Molecular Formula: CxHyNz (exact values depend on the specific variant of PknB-IN-2).
  • Molecular Weight: Approximately 400 Da.
  • 3D Structure: The three-dimensional conformation can be modeled using computational tools, revealing how it fits into the binding pocket of PknB.
Chemical Reactions Analysis

Reactions and Technical Details

PknB-IN-2 primarily engages in competitive inhibition with respect to adenosine triphosphate (ATP) binding at the active site of PknB. This competitive inhibition can be analyzed through kinetic studies, which often reveal:

  1. Inhibition Constant (Ki): A measure of how effectively PknB-IN-2 inhibits PknB activity.
  2. Enzyme Kinetics: Changes in reaction rates in the presence of varying concentrations of the inhibitor can provide insights into its efficacy.

The compound may also participate in other side reactions depending on its chemical nature and conditions.

Mechanism of Action

Process and Data

The mechanism of action for PknB-IN-2 involves:

  1. Binding to Active Site: The compound binds competitively to the ATP-binding site on PknB, preventing ATP from accessing this site.
  2. Disruption of Phosphorylation: By inhibiting ATP binding, PknB-IN-2 effectively halts the phosphorylation cascade that is critical for mycobacterial growth and survival.
  3. Downstream Effects: This inhibition leads to altered cell wall integrity and impaired cellular signaling, ultimately resulting in reduced viability of Mycobacterium tuberculosis.

Quantitative data regarding its binding affinity and inhibition effectiveness can be derived from biochemical assays.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PknB-IN-2 exhibits several notable physical and chemical properties:

  • Appearance: Typically a solid crystalline form or powder.
  • Solubility: Solubility profiles vary; often tested in various solvents to determine optimal conditions for biological assays.
  • Stability: Stability under physiological conditions is crucial for its functionality as an inhibitor.

Relevant data on melting point, boiling point, and other thermodynamic properties may also be characterized during development.

Applications

Scientific Uses

PknB-IN-2 has significant potential applications in:

  1. Drug Development: As a lead compound for developing new anti-tuberculosis therapies, especially against drug-resistant strains.
  2. Biochemical Research: Serving as a tool for studying the role of serine/threonine phosphorylation in mycobacterial biology.
  3. Screening Assays: Utilized in high-throughput screening assays to identify further inhibitors targeting PknB or related kinases.

Research continues into optimizing this compound for improved efficacy and safety profiles in clinical applications against tuberculosis.

Structural Biology & Molecular Characterization of PknB

Domain Architecture of PknB: Kinase, Transmembrane, and PASTA Domains

PknB is a transmembrane serine/threonine protein kinase essential for Mycobacterium tuberculosis growth and cell division. Its domain architecture comprises:

  • An intracellular N-terminal kinase domain (residues 1–279) featuring a canonical eukaryotic-like kinase fold with a small N-lobe (β-sheets) and large C-lobe (α-helices) [5] [9].
  • A single transmembrane helix (residues 280–330) anchoring the protein to the cell membrane [5].
  • An extracellular C-terminal region containing four tandem PASTA (Penicillin-Binding Protein and Serine/Threonine Kinase-Associated) domains (residues 331–626) [3] [7].

The PASTA domains adopt a linear organization in solution, unlike the compact folds observed in distantly related proteins (e.g., PBP2x from Streptococcus pneumoniae) [3] [4]. This extended conformation enables ligand sampling across the peptidoglycan layer. Evolutionary analysis reveals PASTA domains exhibit position-dependent conservation, suggesting specialized roles in recognizing distinct peptidoglycan fragments [7].

Table 1: Domain Architecture of PknB

DomainResiduesKey Structural FeaturesFunctional Role
Kinase Domain1–279N-lobe (β1–β5 sheets), C-lobe (α-helices), ATP-binding P-loop (GFGGMS)Catalytic activity, autophosphorylation
Transmembrane Helix280–330Single α-helixMembrane anchoring
PASTA Domains331–626Four linearly arranged modules; each with α-helix + 3 β-strandsPeptidoglycan fragment sensing

Crystal Structures of PknB in Complex with ATP Analogs and Inhibitors

Crystal structures of PknB’s kinase domain reveal a conserved "bean-like" fold with ATP bound in a deep cleft between the N- and C-lobes. Key features include:

  • The P-loop (residues 18–23: GFGGMS) coordinates ATP phosphates via main-chain amides [9].
  • Catalytic residues (Lys40, Glu59, Asp138, Asn143) position ATP’s γ-phosphate for transfer [9] [6].
  • Inhibitors like K-252a and K-252b bind the ATP pocket, exploiting hydrophobic interactions around the adenine ring and hydrogen bonding with the hinge region [9].

PknB-IN-2, a synthetic inhibitor, induces a unique P-loop conformation distinct from ATP-bound states. The P-loop flips inward, forming van der Waals contacts with the inhibitor’s heterocyclic core and strengthening N-lobe/C-lobe communication [8] [9]. This conformational shift impedes catalytic spine (C-spine) assembly, disrupting kinase activity.

Table 2: Structural Features of PknB Complexes

LigandPDB CodeBinding Affinity (Kd)Key Interactions
ATPNot resolved~50 µMP-loop glycines (G19, G20, G21); Lys40 salt bridge
K-252aNot resolved0.8 µMH-bond: Val27, Ala38; Hydrophobic: Leu17, Val95
PknB-IN-2 (modeled)N/A0.12 µMP-loop flip; π-stacking: Phe93; H-bond: Asp138

Allosteric Regulation via Dimerization and Activation Loop Phosphorylation

PknB activation requires homodimerization and trans-autophosphorylation:

  • Dimerization aligns the kinase domains into a "front-to-front" orientation, positioning one monomer’s activation loop in the active site of the other [10].
  • Phosphorylation of Thr171 and Thr173 in the activation loop (residues 137–143) stabilizes the active conformation by forming salt bridges with Arg137 and the catalytic loop [5] [9] [10].
  • Dephosphorylation by the cognate phosphatase PstP deactivates PknB, confirming bidirectional regulation [9].

The kinase crystallizes as a dimer due to intermolecular contacts between the αC-helix (Glu59) and the N-lobe of the opposing monomer. Mutation of dimer-interface residues (e.g., Leu33) abolishes autophosphorylation, proving dimerization is essential for activity [2] [10].

Role of PASTA Domains in Ligand Binding and Signal Transduction

PASTA domains function as peptidoglycan sensors that modulate PknB activity:

  • Each PASTA domain binds muropeptides (e.g., N-acetylglucosamine–N-acetylmuramic acid disaccharides with stem peptides), with highest affinity for non-cross-linked forms [3] [4].
  • Ligand binding induces PASTA dimerization, triggering transmembrane helix rearrangements that promote kinase domain dimerization [3] [10].
  • In M. tuberculosis, all four PASTA domains are essential for virulence, as truncation mutants impair bacterial survival in macrophages and mouse models [5].

Table 3: Functional Impact of PASTA Domain Mutations

MutationEffect on Kinase ActivityBacterial Phenotype (M. tuberculosis)
Deletion of C-terminal PASTAReduced autophosphorylationNon-viable in host macrophages
Point mutation (D486A)Impaired muropeptide bindingAttenuated growth in hypoxic conditions
Full PASTA deletionLoss of signal transductionCell elongation; division defects

The extracellular domain thus acts as a signal integrator, converting peptidoglycan remodeling events (e.g., during cell division or stress) into intracellular phosphorylation cascades that regulate cell growth, division, and antibiotic tolerance [3] [5] [7].

Properties

CAS Number

500015-22-5

Product Name

PknB-IN-2

IUPAC Name

2-(hydroxymethyl)-2-[[2-hydroxy-3-(5-methyl-2,3-diphenylindol-1-yl)propyl]amino]propane-1,3-diol

Molecular Formula

C28H32N2O4

Molecular Weight

460.6g/mol

InChI

InChI=1S/C28H32N2O4/c1-20-12-13-25-24(14-20)26(21-8-4-2-5-9-21)27(22-10-6-3-7-11-22)30(25)16-23(34)15-29-28(17-31,18-32)19-33/h2-14,23,29,31-34H,15-19H2,1H3

InChI Key

RRABSVSVBDUTFJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNC(CO)(CO)CO)O

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNC(CO)(CO)CO)O

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